(-)-Sorgolactone
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Overview
Description
(-)-Sorgolactone: is a naturally occurring compound belonging to the class of strigolactones, which are plant hormones that play a crucial role in regulating plant growth and development. Strigolactones are known for their ability to stimulate the germination of parasitic plants and act as signaling molecules in the rhizosphere, influencing the interactions between plants and soil microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sorgolactone involves several steps, starting from readily available starting materials. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and cyclization steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is still in the research and development phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotechnological approaches using genetically modified microorganisms and plant cell cultures are being explored to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: (-)-Sorgolactone undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized derivatives using oxidizing agents.
Reduction: Reduction of this compound to its reduced forms using reducing agents.
Substitution: Substitution reactions where functional groups on this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms.
Scientific Research Applications
Chemistry: In chemistry, (-)-Sorgolactone is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.
Biology: In biology, this compound is investigated for its role in plant signaling and its effects on plant growth and development. It is also studied for its potential to control parasitic plant infestations.
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound, including its anti-cancer and anti-inflammatory properties.
Industry: In industry, this compound is being explored for its potential use in agriculture as a bio-stimulant to enhance crop growth and yield.
Mechanism of Action
Molecular Targets and Pathways: (-)-Sorgolactone exerts its effects by binding to specific receptors in plants, triggering a cascade of signaling events that regulate various physiological processes. The molecular targets include proteins involved in hormone signaling pathways, such as the strigolactone receptor D14. The binding of this compound to these receptors activates downstream signaling pathways that influence plant growth, development, and interactions with soil microorganisms.
Comparison with Similar Compounds
Strigol: Another strigolactone with similar signaling properties.
Orobanchol: A strigolactone known for its role in parasitic plant germination.
5-Deoxystrigol: A precursor to various strigolactones, including (-)-Sorgolactone.
Uniqueness: this compound is unique due to its specific structure and the particular signaling pathways it influences
Properties
CAS No. |
202340-56-5 |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3E,3aS,8R,8bR)-8-methyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m1/s1 |
InChI Key |
KHSREFIWULNDAB-PFGQHCIRSA-N |
Isomeric SMILES |
C[C@@H]1CCCC2=C1[C@H]3[C@@H](C2)/C(=C\O[C@@H]4C=C(C(=O)O4)C)/C(=O)O3 |
Canonical SMILES |
CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 |
Origin of Product |
United States |
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